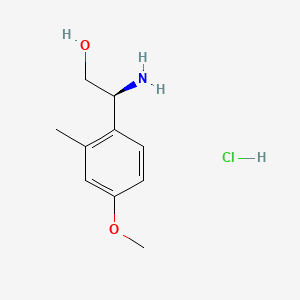
9(10H)-Acridinone, 3-azido-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Acridinone, 3-azido-: is a chemical compound that belongs to the class of acridinones Acridinones are heterocyclic organic compounds containing a three-ring system with nitrogen atoms The 3-azido- derivative of 9(10H)-acridinone is characterized by the presence of an azido group (-N₃) at the third position of the acridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-acridinone, 3-azido- typically involves the introduction of the azido group into the acridinone framework. One common method is the nucleophilic substitution reaction, where a suitable leaving group (such as a halide) on the acridinone is replaced by an azido group using sodium azide (NaN₃) as the azide source. The reaction is usually carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for 9(10H)-acridinone, 3-azido- are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9(10H)-Acridinone, 3-azido- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for introducing the azido group.
Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products:
Amines: Formed by the reduction of the azido group.
Triazoles: Formed by cycloaddition reactions with alkynes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9(10H)-Acridinone, 3-azido- is used as a building block in organic synthesis. Its azido group allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. The azido group can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in biological systems.
Industry: In materials science, 9(10H)-acridinone, 3-azido- can be used in the synthesis of novel polymers and materials with unique properties. Its ability to undergo cycloaddition reactions makes it useful for creating cross-linked polymer networks.
Wirkmechanismus
The mechanism of action of 9(10H)-acridinone, 3-azido- depends on the specific application and the chemical reactions it undergoes. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.
Vergleich Mit ähnlichen Verbindungen
3-Azido-1,2,4-triazines: These compounds also contain an azido group and are used in similar cycloaddition reactions.
3-Azido-4-(2H-tetrazol-5-yl)furazan: Another azido-containing compound with applications in materials science.
Uniqueness: 9(10H)-Acridinone, 3-azido- is unique due to its acridinone core, which imparts specific electronic and structural properties. This makes it particularly useful in applications where the acridinone framework is beneficial, such as in the development of fluorescent probes or in the synthesis of heterocyclic compounds with potential biological activity.
Eigenschaften
CAS-Nummer |
61068-67-5 |
|---|---|
Molekularformel |
C13H8N4O |
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
3-azido-10H-acridin-9-one |
InChI |
InChI=1S/C13H8N4O/c14-17-16-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)18/h1-7H,(H,15,18) |
InChI-Schlüssel |
RYSMOIQYZVHBMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


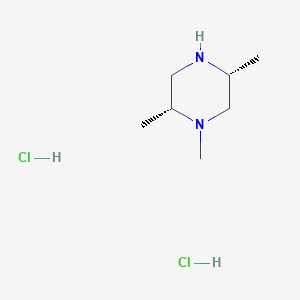

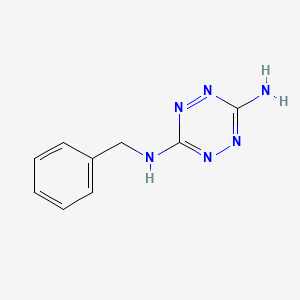
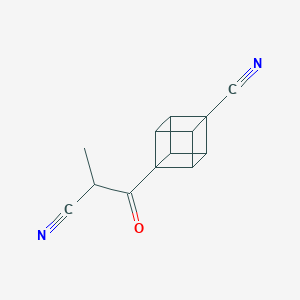
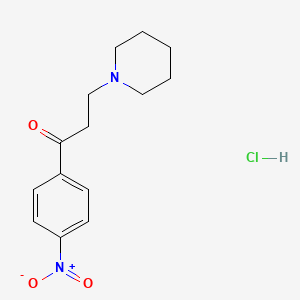
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
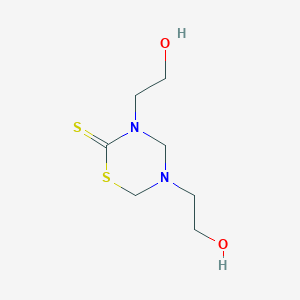
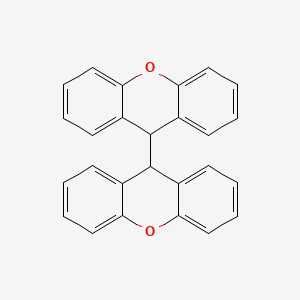
![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)


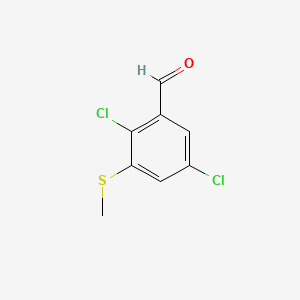
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
